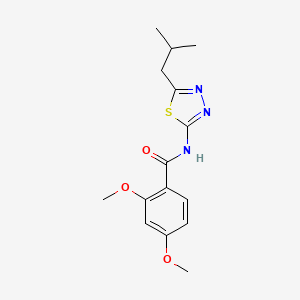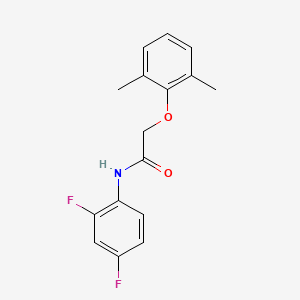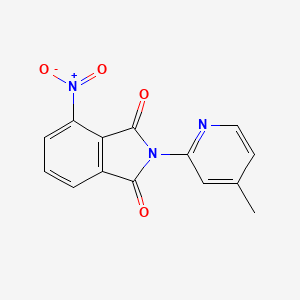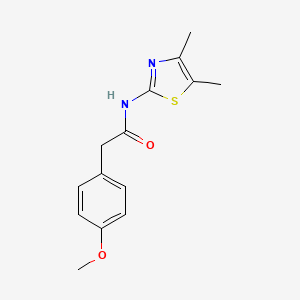
5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest falls under the category of thiazole derivatives, a class of compounds known for their varied biological and chemical properties. Thiazole, a heterocyclic compound containing both sulfur and nitrogen in the ring, is crucial in medicinal chemistry and materials science.
Synthesis Analysis
Thiazole derivatives, such as the ones related to the compound , are typically synthesized through reactions involving thioureas and bromoacetyl derivatives, leading to the formation of trisubstituted thiazoles. This method, involving chemoselective thionation-cyclization processes mediated by reagents like Lawesson's, is reported for efficiently yielding substituted thiazoles with specific functional groups Kumar et al., 2013.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized using techniques such as X-ray crystallography, revealing how different substituents influence the overall geometry and electronic distribution within the molecule. For instance, the incorporation of bromo and furamide groups can alter the compound's crystalline structure and intermolecular interactions Galešić & Vlahov, 1990.
Chemical Reactions and Properties
Thiazole derivatives undergo various chemical reactions, primarily electrophilic substitutions due to the electron-rich nature of the thiazole ring. These reactions include nitration, bromination, and sulfonation, which are essential for modifying the compound's chemical properties and biological activities Aleksandrov & Elchaninov, 2017.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the nature of the substituents attached to the thiazole ring. These properties are crucial for understanding the compound's behavior in different environments and for its application in material science or pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity, of thiazole derivatives, are significantly influenced by the substituents present in the molecule. For example, electron-withdrawing groups like bromo can increase acidity, while electron-donating groups enhance basicity and nucleophilicity Inamdar et al., 2013.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2S/c15-12-7-6-11(19-12)13(18)17-14-16-10(8-20-14)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUZDJNOPJYODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5830146.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-hydroxyphenyl)acrylamide](/img/structure/B5830160.png)
![5-[(2,6-difluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5830167.png)

![N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5830178.png)

![N'-[4-(dimethylamino)benzylidene]-2-methoxy-2-phenylcyclopropanecarbohydrazide](/img/structure/B5830188.png)



![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5830225.png)

![2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5830237.png)